molecular formula C11H8O3S B6322840 4-(2-Carboxythiophene-4-yl)phenol, 95% CAS No. 1261951-51-2

4-(2-Carboxythiophene-4-yl)phenol, 95%

Cat. No. B6322840
CAS RN: 1261951-51-2
M. Wt: 220.25 g/mol
InChI Key: PRFUMCLBOLCHMX-UHFFFAOYSA-N
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Description

4-(2-Carboxythiophene-4-yl)phenol, 95% (4-CTP) is a chemical compound that is widely used in research laboratories for a variety of purposes. It is a white crystalline solid with a melting point of 171-173°C and is soluble in water, methanol, and ethanol. 4-CTP has a variety of applications in the scientific research field due to its versatile reactivity and unique structure.

Scientific Research Applications

4-(2-Carboxythiophene-4-yl)phenol, 95% is widely used in scientific research due to its versatile reactivity and unique structure. It is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. 4-(2-Carboxythiophene-4-yl)phenol, 95% has also been used in the synthesis of polymers, such as polythiophenes and polythiophene derivatives. Additionally, 4-(2-Carboxythiophene-4-yl)phenol, 95% has been used in the synthesis of metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of 4-(2-Carboxythiophene-4-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor, which allows it to interact with electron-accepting molecules. This interaction allows 4-(2-Carboxythiophene-4-yl)phenol, 95% to form complexes with other molecules, which can be utilized in various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Carboxythiophene-4-yl)phenol, 95% have not been extensively studied. However, some studies have shown that the compound has antioxidant and anti-inflammatory properties. Additionally, 4-(2-Carboxythiophene-4-yl)phenol, 95% has been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Carboxythiophene-4-yl)phenol, 95% in laboratory experiments include its low cost, easy availability, and wide range of reactivity. Additionally, 4-(2-Carboxythiophene-4-yl)phenol, 95% is relatively stable and can be stored for long periods of time. The main limitation of 4-(2-Carboxythiophene-4-yl)phenol, 95% is its toxicity, as it can be harmful if ingested or inhaled. Therefore, it is important to use appropriate safety measures when handling 4-(2-Carboxythiophene-4-yl)phenol, 95% in the laboratory.

Future Directions

The future directions of 4-(2-Carboxythiophene-4-yl)phenol, 95% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the medical field. Additionally, further research is needed to better understand the mechanism of action of 4-(2-Carboxythiophene-4-yl)phenol, 95% and to develop new methods for its synthesis. Finally, further research is needed to explore the potential of 4-(2-Carboxythiophene-4-yl)phenol, 95% for use in industrial processes, such as the synthesis of polymers and metal-organic frameworks.

Synthesis Methods

4-(2-Carboxythiophene-4-yl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of thiophene-2-carboxylic acid with phenol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a phenol ester. The second step involves the condensation of the phenol ester with sodium bisulfite to form 4-(2-Carboxythiophene-4-yl)phenol, 95%. The reaction is typically conducted at a temperature of 80-90°C for several hours.

properties

IUPAC Name

4-(4-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFUMCLBOLCHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630148
Record name 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid

CAS RN

1261951-51-2
Record name 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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